Eupatoletin
Overview
Description
Eupatoletin , also known as Eupatolitin , is a flavonol compound derived from Eupatorium ligustrinum D.C. . It belongs to the class of flavonoids, specifically flavonols. Flavonoids are natural compounds found in various plants and are known for their diverse biological activities.
Molecular Structure Analysis
Scientific Research Applications
Chemical Structure and Properties
Eupatolitin is a chemical compound that belongs to the class of O-methylated flavonols, a type of flavonoid . Its systematic IUPAC name is 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one . It has a molar mass of 346.291 g·mol−1 and a density of 1.592 g/mL .
Natural Occurrence
Eupatolitin can be found in various medicinal plants. It has been isolated from Brickellia veronicaefolia and Ipomopsis aggregata . Eupatolin, a eupatolitin glycoside containing a rhamnose attached at the 3 position, can be found in Eupatorium ligustrinum .
Pharmacological Activities
Eupatolitin is known for its multiple pharmacological properties. It has been reported to exhibit anti-cancer, anti-oxidant, and anti-inflammatory activities .
Potential Drug Candidate
There is speculation that Eupatolitin could be structurally optimized to synthesize derivative analogs to enhance its efficacy, minimize toxicity, and optimize absorption characteristics. This could potentially lead to the development of candidate drugs .
Further Research
Despite the reported data praising the multiple pharmacological activities of Eupatolitin, further experimental studies on its molecular mechanisms of action are mandatory to elucidate its full pharmacological activity .
Mechanism of Action
Eupatolitin, also known as Eupatoletin, is a flavonol compound isolated from Eupatorium ligustrinum D.C . It is an O-methylated flavonol, a type of flavonoid . This article will cover the mechanism of action of Eupatolitin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that eupatolitin exhibits various pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is suggested that the structure of Eupatolitin could be optimized to synthesize derivatives to enhance its efficacy, minimize toxicity, and optimize absorption characteristics .
Result of Action
Eupatolitin is known for its pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that Eupatolitin may induce changes at the molecular and cellular levels, potentially influencing cell proliferation, oxidative stress responses, and inflammatory pathways.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWHSPRHPZRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183724 | |
Record name | Eupatolitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29536-44-5 | |
Record name | Eupatolitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29536-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatolitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eupatolitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPATOLITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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